Montmorillonite

説明

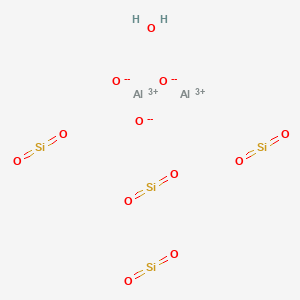

Montmorillonite is a type of clay mineral belonging to the smectite group. It is composed of hydrous aluminum silicate and is known for its unique layered structure, high cation exchange capacity, and significant swelling properties. This compound is commonly found in bentonite clay and is formed through the weathering of volcanic ash. It is widely distributed across the globe, with notable deposits in the United States, France, China, and Australia .

準備方法

Synthetic Routes and Reaction Conditions: Montmorillonite can be synthesized through various methods, including the hydrothermal synthesis method, where aluminum and silicon sources are reacted under high temperature and pressure conditions. Another method involves the sol-gel process, where a colloidal solution of aluminum and silicon precursors is gelled and then dried to form this compound .

Industrial Production Methods: In industrial settings, this compound is often obtained through mining and subsequent purification processes. The purification involves removing non-clay minerals such as quartz, feldspar, and calcite through physical methods like sedimentation, centrifugal separation, and sieving, as well as chemical methods like leaching with acids .

化学反応の分析

Montmorillonite undergoes various chemical reactions, including:

科学的研究の応用

Pharmaceutical Applications

Montmorillonite has garnered attention for its role in drug delivery systems due to its ability to enhance the solubility and bioavailability of drugs. The following table summarizes key pharmaceutical applications:

This compound's high adsorption capacity facilitates the entrapment of drugs, allowing for sustained release profiles that enhance therapeutic efficacy while minimizing side effects. Studies have demonstrated that it can improve the pharmacokinetics of various compounds, including poorly soluble drugs like phenytoin .

Environmental Remediation

This compound is widely utilized in environmental applications due to its ability to adsorb pollutants. Its properties are leveraged in:

- Heavy Metal Removal : Effective in adsorbing heavy metals such as arsenic, cadmium, and lead from wastewater .

- Soil Amendments : Enhances soil quality by improving nutrient retention and reducing leaching of fertilizers .

- Containment Barriers : Used in landfill liners and caps to prevent leachate migration due to its low permeability when hydrated .

Agricultural Uses

In agriculture, this compound serves multiple purposes:

- Soil Conditioner : Improves soil structure and water retention capabilities.

- Pesticide Carrier : Enhances the efficacy and controlled release of pesticides when combined with this compound .

- Nutrient Retention : Increases cation exchange capacity (CEC), allowing for better nutrient availability to plants .

Material Science Applications

This compound's unique properties have led to its incorporation into various materials:

- Composite Materials : Used as a filler in polymers to enhance mechanical properties and thermal stability .

- Ceramics Production : Employed in the manufacture of ceramics due to its plasticity and ability to form strong bonds during firing .

- Nanotechnology : Utilized in creating nanocomposites that exhibit improved strength and thermal properties compared to traditional materials .

Case Study 1: Drug Delivery Systems

A study explored the use of this compound as a drug delivery system for hydrophobic drugs. The findings indicated that this compound significantly enhanced the dissolution rate and bioavailability of phenytoin when used as a carrier. The sustained-release profile achieved through this compound's adsorption properties demonstrated potential for improving therapeutic outcomes in patients with epilepsy .

Case Study 2: Heavy Metal Adsorption

Research conducted on this compound's capacity to remove heavy metals from contaminated water showed promising results. The study highlighted that this compound could effectively adsorb lead ions from aqueous solutions, achieving removal efficiencies exceeding 90%. This application is crucial for developing cost-effective solutions for water treatment in industrial settings .

作用機序

The mechanism of action of montmorillonite involves its ability to adsorb and exchange cations. This property is due to its layered structure, which allows for the intercalation of ions and molecules. In drug delivery, this compound can adsorb active substances onto its surface and release them in a controlled manner. Its high surface area and cation exchange capacity also contribute to its effectiveness in adsorbing pollutants and toxins .

類似化合物との比較

Montmorillonite is often compared with other clay minerals such as kaolinite, illite, and vermiculite:

Kaolinite: Unlike this compound, kaolinite has a lower cation exchange capacity and does not swell significantly. It is primarily used in the paper and ceramics industries.

Illite: Illite has a similar layered structure but with a lower swelling capacity and cation exchange capacity compared to this compound. It is commonly used in drilling muds and as a soil conditioner.

Vermiculite: Vermiculite has a higher swelling capacity than this compound but a lower cation exchange capacity. .

This compound’s unique combination of high cation exchange capacity, significant swelling properties, and versatility in various applications makes it a valuable material in numerous fields.

生物活性

Montmorillonite, a member of the smectite group of clays, is recognized for its unique properties such as high surface area, cation exchange capacity, and swelling ability. These characteristics contribute to its diverse applications in various fields, including pharmaceuticals, environmental remediation, and nanotechnology. This article explores the biological activity of this compound, focusing on its interactions with drugs, antiproliferative effects against cancer cells, and antibacterial properties.

Properties of this compound

This compound is characterized by its layered structure, which allows for the intercalation of various ions and molecules. The typical parameters of this compound include:

| Property | Value |

|---|---|

| Layer thickness | ~0.96 nm |

| Cation exchange capacity | High |

| Surface area | 700 m²/g (approx.) |

| Swelling capacity | Significant |

These properties enable this compound to act as an effective carrier for drug delivery systems and as a biocompatible material in various biomedical applications.

Drug Delivery Systems

This compound has been extensively studied for its role in enhancing drug delivery. Its high adsorption capacity allows it to improve the solubility and bioavailability of poorly soluble drugs. For instance:

- Sustained Release : this compound can sustain drug release, enhancing therapeutic efficacy. It has been shown to improve the bioavailability of hydrophilic drugs while also solubilizing hydrophobic compounds .

- Drug Interactions : The interaction between this compound and drugs can lead to decreased oral bioavailability due to adsorption effects. For example, the co-administration of this compound with the antibiotic tylosin resulted in a significant reduction in its bioavailability .

- Enhanced Cellular Uptake : Studies have demonstrated that incorporating this compound into drug formulations can enhance cellular uptake. Paclitaxel-loaded this compound nanoparticles showed increased uptake in human colon-derived cell lines compared to those without this compound .

Antiproliferative Activity

Recent studies have highlighted the intrinsic antiproliferative effects of this compound on various cancer cell lines. Notably:

- Breast Cancer Cells : this compound nanosheets exhibited significant antiproliferative effects against MDA-MB-231 and MCF-7 human breast cancer cells. The IC50 values were approximately 50 µg/mL for MDA-MB-231 cells and 200 µg/mL for MCF-7 cells in serum-free conditions .

- Mechanism of Action : The antiproliferative activity is associated with apoptosis induction through the regulation of genes such as P53, Bcl-2, and caspases in treated cells. Additionally, this compound has been shown to arrest cell cycle progression in MCF-7 cells by altering Cyclin-D1 and P21 levels .

Antibacterial Properties

This compound also demonstrates significant antibacterial activity, making it a valuable component in medical applications:

- Silver-Montmorillonite Composites : Silver nanoparticles supported on this compound have shown excellent antibacterial effects against pathogens like Staphylococcus aureus. These composites exhibited synergistic effects that enhanced their antibacterial efficacy .

- In Vitro Studies : In vitro tests revealed that Ag-montmorillonite/chitosan colloidal dressings effectively inhibited bacterial growth in skin infection models . The inhibition zones observed were substantial, indicating strong antibacterial properties.

Case Studies

- Aflatoxin Adsorption : this compound has been used effectively to adsorb aflatoxins from contaminated feeds, demonstrating its potential in detoxifying harmful substances in agricultural products .

- Antimicrobial Layered Silicates : Sodium this compound was found to exhibit stronger anti-staphylococcal effects compared to calcium this compound, suggesting variations in antibacterial efficacy depending on the type of this compound used .

特性

IUPAC Name |

dialuminum;dioxosilane;oxygen(2-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.4O2Si.H2O.3O/c;;4*1-3-2;;;;/h;;;;;;1H2;;;/q2*+3;;;;;;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJOJGAPFQRJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2H2O12Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Acros Organics MSDS] | |

| Record name | Montmorillonite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Powder | |

CAS No. |

1318-93-0, 1302-78-9 | |

| Record name | Montmorillonite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montmorillonite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13654 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Montmorillonite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONTMORILLONITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A585MN1H2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bentonite | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3N5ZCN45C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Montmorillonite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。